An In-depth Technical Guide to Bis(3-trimethoxysilylpropyl)-N-methylamine (CAS 31024-70-1): A Dipodal Silane for Advanced Surface Engineering
An In-depth Technical Guide to Bis(3-trimethoxysilylpropyl)-N-methylamine (CAS 31024-70-1): A Dipodal Silane for Advanced Surface Engineering
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Bis(3-trimethoxysilylpropyl)-N-methylamine. We will delve into its fundamental chemistry, mechanism of action, and practical applications, with a focus on providing actionable protocols and the scientific rationale behind them.
Introduction: The Significance of a Dipodal Structure
Bis(3-trimethoxysilylpropyl)-N-methylamine is an organofunctional, dipodal aminosilane. Unlike conventional single-headed (monopodal) silanes, its "dipodal" nature, featuring two tris(alkoxy)silyl groups, is central to its superior performance. This structure allows it to form up to six covalent bonds with a substrate, creating a significantly more durable and hydrolytically stable interface compared to the three bonds formed by traditional silanes[1]. The molecule consists of a central tertiary amine functional group, which offers a reactive site for further chemical modifications, flanked by two propyl chains, each terminating in a trimethoxysilyl group[2]. This unique architecture makes it an exceptional coupling agent and surface modifier for bridging inorganic substrates and organic polymers, with significant applications in advanced materials, composites, and the functionalization of nanoparticles for biomedical use.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is essential for its effective application. The key characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 31024-70-1 | [3] |
| Molecular Formula | C13H33NO6Si2 | [2][4] |
| Molecular Weight | 355.57 g/mol | [4] |
| IUPAC Name | N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | [3][4] |
| Appearance | Colorless to Straw Liquid | [2][5] |
| Density | 1.02 - 1.023 g/mL at 25 °C | [3][6] |
| Boiling Point | 175°C at 10 mmHg | [3] |
| Flash Point | 106°C | [3] |
| Canonical SMILES | CN(CCC(OC)OC)CCC(OC)OC | [4] |
The Core Mechanism: Hydrolysis and Condensation
The efficacy of Bis(3-trimethoxysilylpropyl)-N-methylamine as a surface modifier is rooted in a two-stage reaction: hydrolysis followed by condensation. This process transforms the molecule from a discrete entity into a covalently bound, robust surface layer.
Stage 1: Hydrolysis In the presence of water, typically in an alcohol-water solvent system, the six methoxy groups (-OCH3) on the silicon atoms undergo hydrolysis. This reaction replaces the methoxy groups with hydroxyl groups (-OH), forming highly reactive silanol intermediates (Si-OH) and liberating methanol as a byproduct[7][8]. The rate of this reaction is pH-dependent and is a critical step to control for achieving a uniform surface coating.
Stage 2: Condensation The newly formed silanol groups are highly reactive and will condense in two ways:
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Interfacial Bonding: They react with hydroxyl groups present on the surface of inorganic substrates (e.g., silica, glass, metal oxides) to form stable, covalent siloxane (Si-O-Substrate) bonds[9][10].
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Cross-linking: They can also react with other silanol groups from adjacent silane molecules, forming a cross-linked siloxane network (Si-O-Si) on the surface[8].
This dual condensation process, enabled by the dipodal structure, results in a highly durable, chemically-grafted layer that fundamentally alters the surface properties of the substrate.
Caption: Hydrolysis and condensation mechanism of the dipodal silane.
Key Application: Surface Functionalization of Nanoparticles
For professionals in drug development and nanotechnology, functionalizing nanoparticles is a primary application. This process imparts new chemical properties to the nanoparticle surface, enabling drug conjugation, improving biocompatibility, or enhancing cellular uptake[11]. The tertiary amine group of this silane provides a versatile handle for further chemical reactions.
Self-Validating Protocol for Silica Nanoparticle Functionalization
This protocol provides a robust method for modifying silica nanoparticles, incorporating steps for verifying the success of each stage.
Objective: To covalently graft Bis(3-trimethoxysilylpropyl)-N-methylamine onto the surface of silica nanoparticles (SiO2-NPs).
Materials:
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Silica Nanoparticles (SiO2-NPs)
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Bis(3-trimethoxysilylpropyl)-N-methylamine (CAS 31024-70-1)
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Ethanol (anhydrous)
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Deionized Water
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Ammonium Hydroxide or Acetic Acid (for pH adjustment)
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Toluene (for washing, optional)
Experimental Workflow:
Caption: Workflow for the functionalization of silica nanoparticles.
Step-by-Step Methodology:
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Substrate Activation (Causality: Maximizing Reactivity):
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Disperse 1 g of silica nanoparticles in 50 mL of 1M HCl or 1M NaOH.
-
Stir for 1 hour at room temperature. This step is crucial as it cleans the surface and increases the population density of reactive hydroxyl (-OH) groups, which are the anchor points for the silane[12][13].
-
Wash the nanoparticles repeatedly with deionized water via centrifugation until the pH of the supernatant is neutral.
-
Dry the activated nanoparticles in an oven at 120°C overnight.
-
-
Silane Solution Preparation (Causality: Controlled Hydrolysis):
-
Prepare a 2% (v/v) solution of Bis(3-trimethoxysilylpropyl)-N-methylamine in a 95:5 (v/v) ethanol/water mixture. For example, add 1 mL of silane to 47.5 mL of ethanol and 2.5 mL of water.
-
Adjust the pH of the solution to ~4.5-5.5 using a few drops of acetic acid. Mildly acidic conditions catalyze the hydrolysis of the methoxy groups to silanols[8].
-
Allow the solution to stir for 1 hour. This "pre-hydrolysis" step activates the silane for efficient grafting.
-
-
Silanization Reaction (Causality: Covalent Grafting):
-
Disperse the 1 g of dried, activated silica nanoparticles in 50 mL of the prepared silane solution.
-
Stir the suspension at room temperature for 4-12 hours. During this time, the hydrolyzed silanol groups on the silane molecule react and form covalent bonds with the hydroxyl groups on the nanoparticle surface[14].
-
-
Washing and Purification (Causality: Removing Physisorbed Molecules):
-
Collect the functionalized nanoparticles by centrifugation.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol (or toluene). Sonicate briefly to ensure complete re-dispersion.
-
Repeat this wash cycle 3-5 times to thoroughly remove any unreacted or physically adsorbed silane molecules. This ensures that subsequent characterization only measures covalently bound material.
-
-
Curing (Causality: Strengthening the Network):
-
After the final wash, dry the nanoparticles in an oven at 110°C for at least 1 hour.
-
This thermal step drives the condensation reaction to completion, promoting cross-linking between adjacent silane molecules and ensuring the formation of a robust, stable surface layer.
-
Protocol Validation: Analytical Characterization
To confirm the success of the surface modification, the following techniques are recommended:
-
Fourier Transform Infrared Spectroscopy (FTIR): Compare the spectra of unmodified and modified nanoparticles. A successful grafting will show a decrease in the broad peak associated with Si-OH groups (~3400 cm⁻¹ and a sharp peak at ~3747 cm⁻¹) and the appearance of new C-H stretching peaks (~2850-2950 cm⁻¹) from the propyl chains of the silane[14].
-
Thermogravimetric Analysis (TGA): Heating the samples under an inert atmosphere will show a greater weight loss for the modified nanoparticles compared to the unmodified ones. This mass difference corresponds to the amount of organic silane grafted onto the surface.
-
X-ray Photoelectron Spectroscopy (XPS) or Elemental Analysis (EA): These techniques can confirm the presence of Nitrogen and an increased Carbon content on the surface of the modified nanoparticles, providing direct evidence of the silane's presence[14].
Broader Applications and Fields of Use
Beyond nanoparticle functionalization, Bis(3-trimethoxysilylpropyl)-N-methylamine is a versatile tool in materials science.
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Adhesion Promoter: It is widely used as a primer or additive in coatings, adhesives, and sealants to enhance bonding between organic resins and inorganic substrates like glass, aluminum, and steel[1][9][15].
-
Composite Materials: In fiber-reinforced plastics, it acts as a coupling agent, chemically bonding the fiber (e.g., glass) to the polymer matrix. This enhances the mechanical properties of the composite, such as tensile strength and durability[16].
-
Corrosion Protection: When applied to metal surfaces, it forms a dense, hydrophobic barrier that significantly improves corrosion resistance.
Safety, Handling, and Storage
As a reactive chemical, proper handling is imperative.
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Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation[7][17]. It is classified as toxic to aquatic life with long-lasting effects[15].
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Reactivity: The compound reacts with water and moisture in the air to liberate methanol[7]. Methanol is toxic and flammable. Therefore, all handling should be done in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a lab coat[7].
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Storage: Store in a cool, dry place away from heat, moisture, and incompatible materials such as strong oxidizing agents, acids, and peroxides[5][7]. The container should be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
Conclusion
Bis(3-trimethoxysilylpropyl)-N-methylamine stands out as a high-performance dipodal silane. Its ability to form exceptionally stable and durable bonds between disparate materials makes it an invaluable tool for advanced surface engineering. For researchers in materials science and drug development, mastering its application through well-controlled hydrolysis and condensation reactions opens up a wide array of possibilities, from creating stronger composites to designing sophisticated functionalized nanoparticles for targeted therapies. The protocols and validation techniques outlined in this guide provide a solid foundation for leveraging the full potential of this versatile molecule.
References
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ResearchGate. (2025). Modification of Silica Nanoparticles with Bis[3-(triethoxysilylpropyl)]tetrasulfide and Their Application for SBR Nanocomposite. Retrieved from [Link]
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Key FeaturesOne silyl group (3 potential bonds)
Primary amine (-NH₂)
Key FeaturesTwo silyl groups (up to 6 potential bonds)
Secondary amine (-NH-)
